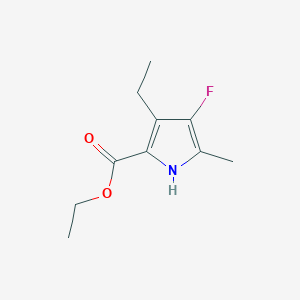
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe Vilsmeier-Haack reaction is often employed to form the pyrrole ring, using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . Subsequent steps involve the selective introduction of the substituents under controlled conditions, often requiring catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar in structure but lacks the fluoro and additional ethyl substituents.
Methyl 4-fluoro-1H-pyrrole-2-carboxylate: Contains a fluoro group but differs in the other substituents.
Uniqueness
Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the fluoro group, in particular, can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
141075-32-3 |
|---|---|
Molecular Formula |
C10H14FNO2 |
Molecular Weight |
199.22 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14FNO2/c1-4-7-8(11)6(3)12-9(7)10(13)14-5-2/h12H,4-5H2,1-3H3 |
InChI Key |
RNDRSKOQNNTLDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1F)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


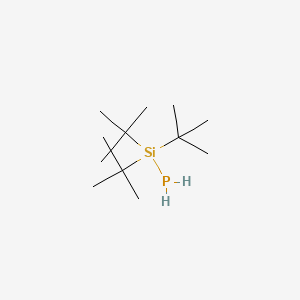
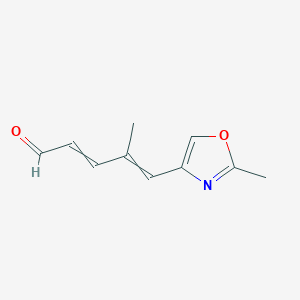
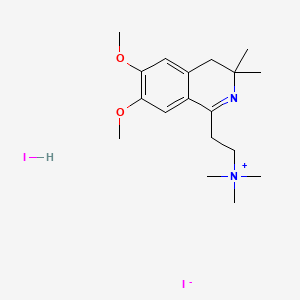
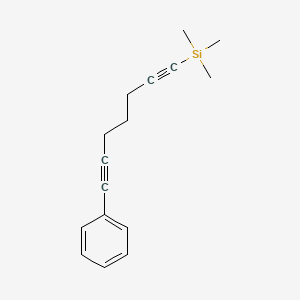
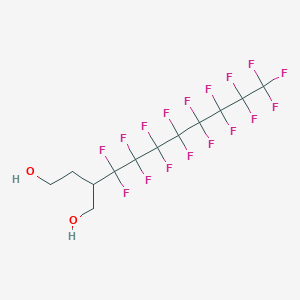
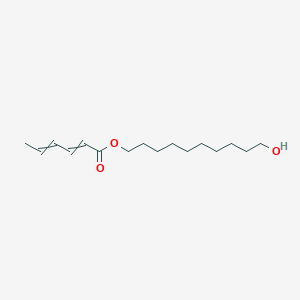
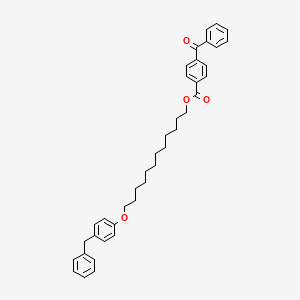
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
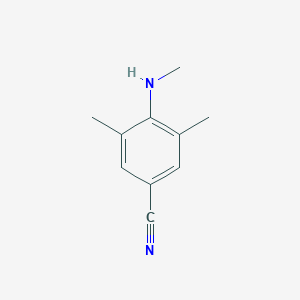
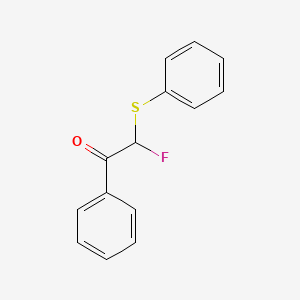
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
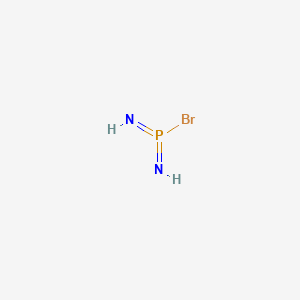

![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
